

Spectroscopic Data of (S)-3-(Benzyloxy)butanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: (S)-3-(Benzyloxy)butanoic acid

CAS No.: 182970-04-3

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for **(S)-3-(Benzyloxy)butanoic acid**, a chiral carboxylic acid of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages data from structurally similar compounds and fundamental spectroscopic principles to offer a comprehensive and predictive overview of its ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

(S)-3-(Benzyloxy)butanoic acid is a chiral building block that incorporates a benzyloxy group, which can serve as a protecting group for a hydroxyl function, and a carboxylic acid moiety, a key functional group for various chemical transformations and biological interactions. The stereochemistry at the C3 position is crucial for its application in the synthesis of enantiomerically pure molecules. Accurate spectroscopic characterization is therefore essential for its identification, purity assessment, and structural confirmation.

This guide is structured to provide not only the predicted spectroscopic data but also the scientific rationale behind the predictions, rooted in established spectroscopic theory and data from analogous compounds.

Molecular Structure and Atom Numbering

To facilitate the interpretation of the spectroscopic data, the following atom numbering scheme will be used for **(S)-3-(Benzyloxy)butanoic acid**:

Caption: Atom numbering for **(S)-3-(Benzyloxy)butanoic acid**.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of **(S)-3-(Benzyloxy)butanoic acid** is expected to show distinct signals for each proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electronegative atoms like oxygen causing a downfield shift.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

Protons	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	2.50 - 2.70	dd	~15.0, ~6.0
H-3	4.00 - 4.20	m	-
H-4	1.25 - 1.40	d	~6.5
H-5	4.50 - 4.70	s	-
Ar-H	7.25 - 7.40	m	-
COOH	10.0 - 12.0	br s	-

Interpretation:

- Carboxylic Acid Proton (COOH): This proton is expected to appear as a broad singlet far downfield (10-12 ppm) due to its acidic nature and hydrogen bonding. Its broadness is a

characteristic feature.

- Aromatic Protons (Ar-H): The five protons of the phenyl group will likely appear as a complex multiplet in the aromatic region (7.25-7.40 ppm).
- Benzyloxy CH₂ Protons (H-5): The two protons of the benzylic methylene group are diastereotopic due to the adjacent chiral center (C3). However, they often appear as a singlet in this type of structure, or as a pair of doublets (AB quartet) if the chiral influence is strong enough. For simplicity, a singlet is predicted here.
- Methine Proton (H-3): This proton, attached to the chiral center bearing the benzyloxy group, is expected to be a multiplet due to coupling with the protons on C2 and C4.
- Methylene Protons (H-2): These protons are diastereotopic and will exhibit distinct chemical shifts. They will appear as a doublet of doublets due to geminal coupling and coupling with the H-3 proton.
- Methyl Protons (H-4): The methyl protons will appear as a doublet due to coupling with the adjacent H-3 proton.

Experimental Protocol for ¹H NMR:

- Sample Preparation: Dissolve approximately 5-10 mg of **(S)-3-(Benzyloxy)butanoic acid** in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a 500 MHz NMR spectrometer.
- Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Predicted ^{13}C NMR Data (in CDCl_3 , 125 MHz)

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-1 (C=O)	175 - 180
C-2 (-CH ₂ -)	40 - 45
C-3 (-CH-)	70 - 75
C-4 (-CH ₃)	20 - 25
C-5 (-CH ₂ -Ph)	70 - 75
C-ipso	135 - 140
C-ortho	128 - 130
C-meta	127 - 129
C-para	127 - 129

Interpretation:

- Carbonyl Carbon (C-1): The carboxylic acid carbonyl carbon is expected to resonate at the most downfield position (175-180 ppm).
- Aromatic Carbons: The carbons of the phenyl group will appear in the aromatic region (127-140 ppm). The ipso-carbon (attached to the benzylic oxygen) will be the most downfield of the aromatic signals.
- Carbons bonded to Oxygen (C-3 and C-5): The carbons directly attached to the oxygen atoms (C-3 and the benzylic C-5) will be deshielded and appear in the 70-75 ppm range.
- Aliphatic Carbons (C-2 and C-4): The methylene carbon (C-2) and the methyl carbon (C-4) will appear in the upfield region of the spectrum.

Experimental Protocol for ^{13}C NMR:

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrumentation: Utilize a 125 MHz NMR spectrometer.
- Data Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. A sufficient number of scans will be required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Functional Group	Description
2500-3300	O-H	Carboxylic acid, broad
2850-3000	C-H	Alkyl, stretch
1700-1725	C=O	Carboxylic acid, stretch
1000-1300	C-O	Ether and carboxylic acid, stretch
690-770	C-H	Aromatic, out-of-plane bend

Interpretation:

- O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm^{-1} is the hallmark of a carboxylic acid O-H group involved in hydrogen bonding.[\[1\]](#)
- C=O Stretch: A strong, sharp absorption band around 1700-1725 cm^{-1} is characteristic of the carbonyl group of a carboxylic acid.

- C-O Stretch: The spectrum will also show C-O stretching vibrations for both the carboxylic acid and the ether linkage.
- C-H Stretches: Absorptions corresponding to the sp^3 and sp^2 C-H stretches will be observed.
- Aromatic Bends: Bending vibrations for the aromatic ring will be present in the fingerprint region.

Experimental Protocol for IR Spectroscopy:

- Sample Preparation: The sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or by Attenuated Total Reflectance (ATR).
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Proposed Fragment
194	$[M]^+$ (Molecular Ion)
107	$[C_7H_7O]^+$ (tropylium ion derivative)
91	$[C_7H_7]^+$ (tropylium ion)
101	$[M - C_7H_7O]^+$
45	$[COOH]^+$

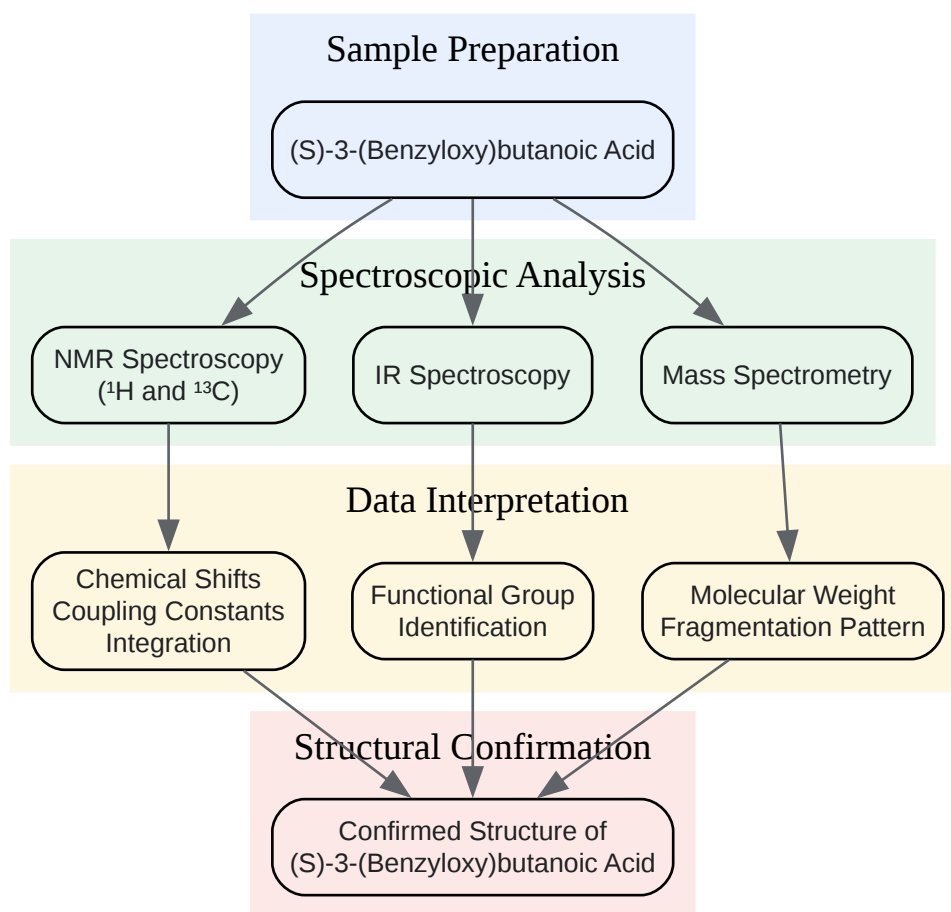
Interpretation:

- **Molecular Ion Peak ($[M]^+$):** The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (194 g/mol).
- **Base Peak:** The most abundant fragment is often the tropylium ion at m/z 91, formed by the cleavage of the benzyl group. The fragment at m/z 107, corresponding to the benzyloxy group, is also expected to be prominent.
- **Other Fragments:** Fragmentation of the butanoic acid chain will lead to other characteristic peaks.

Experimental Protocol for Mass Spectrometry:

- **Sample Introduction:** The sample can be introduced directly into the ion source or via a gas chromatograph (GC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule.
- **Mass Analysis:** A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Logical Workflow for Spectroscopic Analysis



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Caption: Workflow for the spectroscopic characterization of **(S)-3-(Benzyloxy)butanoic acid**.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of **(S)-3-(Benzyloxy)butanoic acid**. The presented data and interpretations, based on sound chemical principles and analogous compound data, offer a robust framework for researchers working with this molecule. Experimental verification of these predictions will be crucial for the definitive characterization of **(S)-3-(Benzyloxy)butanoic acid**.

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